Ethyl 4-ethyl-5-methyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate
Overview
Description
Ethyl 4-ethyl-5-methyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-ethyl-5-methyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate typically involves the condensation of enaminones with various nucleophiles and electrophiles. One common method includes the reaction of enaminone with benzenediazonium chloride in ethanol, followed by recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethyl-5-methyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted thiophene derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or microwave irradiation
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .
Scientific Research Applications
Ethyl 4-ethyl-5-methyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of ethyl 4-ethyl-5-methyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate
- Ethyl 4-ethyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate
- Ethyl 4-ethyl-5-methyl-2-[(2-phenylpropanoyl)amino]thiophene-3-carboxylate
Uniqueness
Ethyl 4-ethyl-5-methyl-2-[(2-phenylbutanoyl)amino]thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 4-ethyl-5-methyl-2-(2-phenylbutanoylamino)thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-5-15-13(4)25-19(17(15)20(23)24-7-3)21-18(22)16(6-2)14-11-9-8-10-12-14/h8-12,16H,5-7H2,1-4H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJMCZBMRGLUMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C(CC)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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